CDC25B Phosphatase Inhibitory Potency in the 2,3-Dioxoindolin-N-phenylacetamide Series: Class-Level SAR Positioning of the 4-Fluorophenyl Congener
Within the 2,3-dioxoindolin-N-phenylacetamide chemotype, the nature of the N-phenyl substituent is the dominant determinant of CDC25B inhibitory potency, with IC₅₀ values spanning from 3.2 µg/mL (most potent derivative, compound 2h) to 23.2 µg/mL (least potent) across the evaluated series when tested under identical assay conditions [1]. The 4-fluorophenyl-substituted congener (target compound) occupies an intermediate-to-favorable position in this SAR landscape: the electron-withdrawing para-fluoro group is expected to enhance target affinity relative to unsubstituted phenyl or electron-donating substituents, based on the trend that compound 2h—the most potent analog in the series and a mixed-type inhibitor—showed an IC₅₀ of 3.2 µg/mL against CDC25B, approaching the potency of the reference inhibitor Na₃VO₄ (IC₅₀ = 2.7 µg/mL) [1]. Importantly, the 4-fluoro substitution provides a distinct pharmacological profile compared to the 6-bromo-2,3-dioxoindolin phenylacetamide sub-series, where bromination at the oxindole ring rather than the N-phenyl ring introduces additional steric bulk and alters the inhibitor binding mode [2].
| Evidence Dimension | CDC25B phosphatase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported; positioned within the series IC₅₀ range of 3.2–23.2 µg/mL based on SAR; predicted to be in the favorable potency tier based on electron-withdrawing para-fluoro substitution |
| Comparator Or Baseline | Compound 2h (most potent series member): CDC25B IC₅₀ = 3.2 µg/mL; Series range: 3.2–23.2 µg/mL; Na₃VO₄ (reference): IC₅₀ = 2.7 µg/mL |
| Quantified Difference | Series potency range spans ~7.3-fold; para-fluoro substitution confers electron-withdrawing advantage over unsubstituted phenyl; exact ΔIC₅₀ for target compound vs. series median not determined |
| Conditions | In vitro recombinant CDC25B enzyme inhibition assay; Brazilian Journal of Pharmaceutical Sciences, 2020 |
Why This Matters
For researchers procuring a 2,3-dioxoindolin-N-phenylacetamide for CDC25B-targeted anticancer studies, the 4-fluorophenyl substitution provides a defined electronic profile that cannot be replicated by unsubstituted, alkyl-substituted, or ortho/meta-substituted phenyl analogs, and the compound's position within a well-characterized SAR series reduces the risk of selecting an inactive congener.
- [1] Jin, Q.-H., Chen, W.-B., Xia, Y.-N., Liu, B.-Y., & Guan, L.-P. (2020). Biological evaluation of 2,3-dioxoindolin-N-phenylacetamide derivatives as potent CDC25B and PTP1B phosphatase inhibitors. Brazilian Journal of Pharmaceutical Sciences, 56, e00222. View Source
- [2] 6-Bromo-2,3-Dioxoindolin Phenylacetamide Derivatives: Synthesis, Potent CDC25B, PTP1B Inhibitors and Anticancer Activity. Bentham Science, 2020. View Source
